REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9](N)=[N:8][C:7]=1[C:12]([F:15])([F:14])[F:13])=[O:5])[CH3:2].N([O-])=O.[Na+].[BrH:20]>O>[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]([Br:20])=[N:8][C:7]=1[C:12]([F:15])([F:14])[F:13])=[O:5])[CH3:2] |f:1.2|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(N=C(S1)N)C(F)(F)F
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
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CuBr
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at the same temperature for an additional 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The reaction mixture is stirred for additional 30 min at 0° C. and for 2 h at RT
|
Duration
|
2 h
|
Type
|
EXTRACTION
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Details
|
The mixture is extracted three times with methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts are dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography (silica gel, hexane to 3% EtOAc/Hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(N=C(S1)Br)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |